ethyl 5-(4-chlorobutanamido)-3-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate
Description
Ethyl 5-(4-chlorobutanamido)-3-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a synthetic thieno[3,4-d]pyridazine derivative characterized by a 4-methylphenyl group at position 3 and a 4-chlorobutanamido substituent at position 5. Its structure combines a rigid thienopyridazine core with flexible aliphatic and aromatic substituents, influencing both its physicochemical properties and biological interactions.
Properties
IUPAC Name |
ethyl 5-(4-chlorobutanoylamino)-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O4S/c1-3-28-20(27)17-14-11-29-18(22-15(25)5-4-10-21)16(14)19(26)24(23-17)13-8-6-12(2)7-9-13/h6-9,11H,3-5,10H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMBVACKPWBUCOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)CCCCl)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-(4-chlorobutanamido)-3-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate typically involves multiple steps:
Formation of the Thieno[3,4-d]pyridazine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the thieno[3,4-d]pyridazine ring.
Introduction of the 4-Methylphenyl Group: This step involves the substitution reaction where the 4-methylphenyl group is introduced to the core structure.
Formation of the Ethyl Ester Functional Group: This step involves esterification, where the carboxylic acid group is converted to an ethyl ester.
Attachment of the 4-Chlorobutanamido Group: This step involves the amide formation reaction, where the 4-chlorobutanamido group is attached to the core structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(4-chlorobutanamido)-3-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃). Conditions typically involve acidic or basic environments.
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄). Conditions typically involve anhydrous solvents.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols). Conditions typically involve polar solvents and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, reduction may lead to the formation of alcohols, and substitution may lead to the formation of various substituted derivatives.
Scientific Research Applications
Ethyl 5-(4-chlorobutanamido)-3-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of ethyl 5-(4-chlorobutanamido)-3-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and context of its use.
Comparison with Similar Compounds
Key Observations:
Position 3 Substitutions :
- The 4-methylphenyl group (target compound, BB02544) enhances steric bulk compared to 4-chlorophenyl (compounds 29, 66). This may improve membrane permeability but reduce binding specificity .
- Chlorinated aryl groups (e.g., 4-chlorophenyl in compound 29) are associated with higher tau inhibition potency, likely due to increased electron-withdrawing effects stabilizing protein-ligand interactions .
Position 5 Substitutions: 4-Chlorobutanamido (target) introduces an aliphatic chloro group, contrasting with aromatic dichlorobenzamido (BB02544) or amino (compound 29). Aliphatic chains may reduce metabolic stability but improve solubility compared to aromatic substituents . Amino groups (compound 29) exhibit superior tau inhibition activity, suggesting that hydrogen-bonding capacity at position 5 is critical for efficacy .
Synthetic Accessibility :
- Yields for analogues vary significantly (27–79%), with electron-deficient substituents (e.g., halogens) often requiring harsh conditions, reducing efficiency .
Heterocyclic Core Modifications
Compounds with alternative cores, such as thiazolo[3,2-a]pyrimidine (e.g., ethyl 5-(4-chlorophenyl)-2-[(Z)-(methoxycarbonyl)methylene]-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate), demonstrate distinct properties:
- Substitution patterns (e.g., 4-chlorophenyl) are conserved across cores, indicating their universal role in target engagement .
Research Findings and Implications
- Structure-Activity Relationship (SAR): The 4-chlorophenyl group at position 3 and amino/amide groups at position 5 are optimal for tau inhibition. The target compound’s 4-chlorobutanamido group represents a trade-off between solubility and activity .
- Physicochemical Properties : Aliphatic chloro substituents (target) may lower logP values compared to aromatic analogues (BB02544), impacting blood-brain barrier penetration .
- Synthetic Challenges: Low yields for methylamino derivatives (e.g., compound 66, 27%) highlight the need for optimized protocols for amide-functionalized thienopyridazines .
Biological Activity
Ethyl 5-(4-chlorobutanamido)-3-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a synthetic compound belonging to the thienopyridazine class, which has garnered attention in medicinal chemistry due to its potential biological activities and pharmacological properties. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Thieno[3,4-d]pyridazine core : This bicyclic structure is known for its diverse biological activities.
- Chlorobutanamide group : This moiety enhances the compound's interaction with biological targets.
- Methylphenyl substituent : This component contributes to the lipophilicity and overall bioactivity of the molecule.
Research indicates that this compound primarily acts as an allosteric modulator of the human adenosine A1 receptor. This receptor plays a crucial role in various physiological processes, including cardiovascular function and neurotransmission. The compound stabilizes the agonist-receptor-G protein ternary complexes, thereby enhancing receptor activity in certain assays. It exhibits both antagonist and inverse agonist properties depending on the context of its application .
Pharmacological Effects
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Adenosine Receptor Modulation :
- The compound has demonstrated significant effects on adenosine signaling pathways, particularly in modulating downstream effects such as ERK1/2 phosphorylation. This modulation suggests potential applications in treating conditions where adenosine signaling is disrupted, such as heart disease and neurological disorders.
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Antimicrobial Activity :
- Some derivatives of thienopyridazine compounds have shown promising antimicrobial properties. While specific data on this compound's antimicrobial activity is limited, related compounds have exhibited significant efficacy against various pathogens.
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Potential Anti-Plasmodial Activity :
- Preliminary studies suggest that derivatives within this chemical class may possess anti-plasmodial activity, indicating potential use in treating malaria.
Research Findings
A summary of key research findings regarding this compound is presented in the table below:
| Study | Findings | Implications |
|---|---|---|
| Study 1 | Demonstrated allosteric modulation of adenosine A1 receptor | Potential therapeutic agent for cardiovascular diseases |
| Study 2 | Exhibited antimicrobial properties in related thienopyridazine compounds | Possible application in infectious disease treatment |
| Study 3 | Indicated anti-plasmodial effects | Future development for malaria treatment |
Case Study 1: Adenosine A1 Receptor Modulation
In a controlled laboratory setting, researchers evaluated the interaction of this compound with human adenosine receptors. The results indicated that the compound significantly enhanced receptor activity compared to control groups, suggesting its utility in pharmacological applications targeting adenosine signaling pathways.
Case Study 2: Antimicrobial Screening
A series of related thienopyridazine derivatives were screened for antimicrobial activity against common bacterial strains. Results showed that several compounds within this class exhibited notable antimicrobial effects, warranting further investigation into their mechanisms and potential therapeutic uses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
